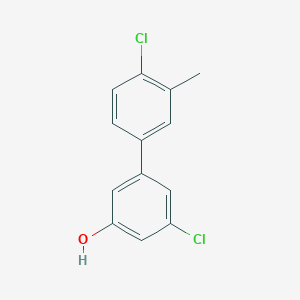
3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95% (3C5CMC95) is an organic compound belonging to the group of phenols. It is a colorless crystalline solid with a melting point of 115-117 °C. 3C5CMC95 is a widely used intermediate in the synthesis of drugs and other chemicals. It has a number of applications in the fields of medicine, agriculture, and chemical research.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95% is not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase (COX). Inhibition of COX can lead to the inhibition of the production of prostaglandins, which are involved in inflammation, pain, and fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95% are not well understood. However, in vitro studies have shown that it can inhibit the production of prostaglandins, which are involved in inflammation, pain, and fever. In addition, the compound has been shown to have anticonvulsant activity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95% in laboratory experiments is its availability and relatively low cost. It is also relatively easy to synthesize and purify. The main limitation is that its mechanism of action is not well understood, making it difficult to predict its effects in vivo.
Direcciones Futuras
In order to better understand the biochemical and physiological effects of 3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95%, more research is needed. This could include further studies of its mechanism of action, as well as its effects on various physiological processes. In addition, further research on its potential applications in medicine and agriculture is also needed. Finally, further studies of its structure-activity relationships could help to identify new compounds with similar properties.
Métodos De Síntesis
3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95% is produced through a reaction of 4-chloro-3-methylphenol and chlorine in the presence of an acid catalyst. The reaction is carried out at room temperature and the product is purified by recrystallization from a suitable solvent. The yield of the reaction is typically around 95%.
Aplicaciones Científicas De Investigación
3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95% is widely used in scientific research. It is used as a starting material for the synthesis of various drugs, such as anti-inflammatory agents, anticonvulsants, and anti-cancer drugs. In addition, it has been used in studies of the biochemical and physiological effects of drugs and other chemicals. It is also used in the synthesis of other chemicals, such as polymers and surfactants.
Propiedades
IUPAC Name |
3-chloro-5-(4-chloro-3-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-4-9(2-3-13(8)15)10-5-11(14)7-12(16)6-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYXIQNGEHNEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686011 |
Source


|
| Record name | 4',5-Dichloro-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-chloro-3-methylphenyl)phenol | |
CAS RN |
1261928-65-7 |
Source


|
| Record name | 4',5-Dichloro-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














